(R*,S*)-(+-)-1-((Bis(4-methoxyphenyl)phenylmethoxy)methyl)-2-((1-oxo-4-(1-pyrenyl)butyl)amino)ethyl 2-cyanoethyl bis(1-methylethyl)phosphoramidoate (R*,S*)-(+-)-1-((Bis(4-methoxyphenyl)phenylmethoxy)methyl)-2-((1-oxo-4-(1-pyrenyl)butyl)amino)ethyl 2-cyanoethyl bis(1-methylethyl)phosphoramidoate
Brand Name: Vulcanchem
CAS No.: 143039-35-4
VCID: VC21146500
InChI: InChI=1S/C53H58N3O6P/c1-37(2)56(38(3)4)63(61-34-12-33-54)62-48(35-55-50(57)18-11-13-39-19-20-42-22-21-40-14-10-15-41-23-32-49(39)52(42)51(40)41)36-60-53(43-16-8-7-9-17-43,44-24-28-46(58-5)29-25-44)45-26-30-47(59-6)31-27-45/h7-10,14-17,19-32,37-38,48H,11-13,18,34-36H2,1-6H3,(H,55,57)/t48-,63?/m0/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC(CNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Molecular Formula: C53H58N3O6P
Molecular Weight: 864 g/mol

(R*,S*)-(+-)-1-((Bis(4-methoxyphenyl)phenylmethoxy)methyl)-2-((1-oxo-4-(1-pyrenyl)butyl)amino)ethyl 2-cyanoethyl bis(1-methylethyl)phosphoramidoate

CAS No.: 143039-35-4

Cat. No.: VC21146500

Molecular Formula: C53H58N3O6P

Molecular Weight: 864 g/mol

* For research use only. Not for human or veterinary use.

(R*,S*)-(+-)-1-((Bis(4-methoxyphenyl)phenylmethoxy)methyl)-2-((1-oxo-4-(1-pyrenyl)butyl)amino)ethyl 2-cyanoethyl bis(1-methylethyl)phosphoramidoate - 143039-35-4

Specification

CAS No. 143039-35-4
Molecular Formula C53H58N3O6P
Molecular Weight 864 g/mol
IUPAC Name N-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-4-pyren-1-ylbutanamide
Standard InChI InChI=1S/C53H58N3O6P/c1-37(2)56(38(3)4)63(61-34-12-33-54)62-48(35-55-50(57)18-11-13-39-19-20-42-22-21-40-14-10-15-41-23-32-49(39)52(42)51(40)41)36-60-53(43-16-8-7-9-17-43,44-24-28-46(58-5)29-25-44)45-26-30-47(59-6)31-27-45/h7-10,14-17,19-32,37-38,48H,11-13,18,34-36H2,1-6H3,(H,55,57)/t48-,63?/m0/s1
Standard InChI Key DGTXRMYVMBMYFU-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OC(CNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC(CNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

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